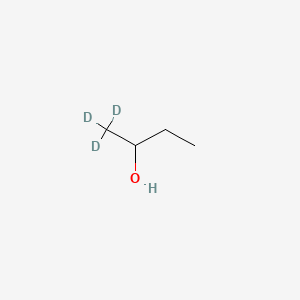
sec-ブタノール-1,1,1-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sec-Butanol-1,1,1-d3 is a deuterated alcohol, where three hydrogen atoms in butan-2-ol are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and tracer studies.
科学的研究の応用
sec-Butanol-1,1,1-d3 is utilized in a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated materials and compounds for specialized industrial applications.
作用機序
Mode of Action
The mode of action of sec-Butanol-1,1,1-d3 is likely similar to that of its non-deuterated counterpart, sec-butanol. Alcohols typically exert their effects by interacting with their targets and causing changes in their structure or function. For instance, they can react with a hydrogen halide, producing an alkyl halide and water . The presence of deuterium atoms may influence these interactions due to the kinetic isotope effect, potentially altering the rate of reactions .
Biochemical Pathways
Sec-Butanol-1,1,1-d3 may be involved in various biochemical pathways, similar to other alcohols. For instance, it may participate in nucleophilic substitution reactions, forming alkyl halides . It could also be involved in dehydration reactions .
Pharmacokinetics
They are primarily metabolized in the liver, often through oxidation to their corresponding aldehydes or ketones . The presence of deuterium atoms may influence the ADME properties of sec-Butanol-1,1,1-d3, potentially altering its bioavailability .
Result of Action
The presence of deuterium atoms may influence these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sec-Butanol-1,1,1-d3. Factors such as temperature, pH, and the presence of other substances can affect its stability and its interactions with its targets. The presence of deuterium atoms may also influence its response to environmental factors .
生化学分析
Biochemical Properties
It is known that sec-butanol, the non-deuterated form, plays a role in various biochemical reactions, particularly in the production of biofuels . It is reasonable to assume that sec-Butanol-1,1,1-d3 may interact with similar enzymes, proteins, and other biomolecules as sec-butanol. The nature of these interactions could be influenced by the presence of deuterium atoms .
Cellular Effects
Sec-butanol has been shown to have effects on various types of cells and cellular processes . It is plausible that sec-Butanol-1,1,1-d3 could influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of sec-butanol involves its conversion to butyraldehyde by alcohol dehydrogenase, and subsequently to butyric acid by aldehyde dehydrogenase . It is possible that sec-Butanol-1,1,1-d3 undergoes similar reactions, with the deuterium atoms potentially influencing the rate or specificity of these reactions .
Dosage Effects in Animal Models
The effects of different dosages of sec-Butanol-1,1,1-d3 in animal models have not been reported. Studies on sec-butanol have shown that it can have toxic effects at high doses . It is possible that sec-Butanol-1,1,1-d3 could have similar dosage-dependent effects.
Metabolic Pathways
The metabolic pathways involving sec-Butanol-1,1,1-d3 are not well-characterized. Sec-butanol is known to be involved in various metabolic pathways, particularly in the production of biofuels . It is plausible that sec-Butanol-1,1,1-d3 could be involved in similar pathways, potentially interacting with the same enzymes or cofactors .
Transport and Distribution
Sec-butanol is known to be able to cross cell membranes due to its lipophilic nature . It is likely that sec-Butanol-1,1,1-d3 has similar properties.
Subcellular Localization
Due to its lipophilic nature, it is plausible that it could localize to lipid-rich areas of the cell, such as the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
sec-Butanol-1,1,1-d3 can be synthesized through several methods. One common approach involves the deuteration of butan-2-ol using deuterium gas (D2) in the presence of a catalyst. Another method includes the reduction of 1,1,1-trideuteriobutan-2-one using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of sec-Butanol-1,1,1-d3 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
sec-Butanol-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trideuteriobutan-2-one.
Reduction: It can be reduced to form 1,1,1-trideuteriobutane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 1,1,1-Trideuteriobutan-2-one
Reduction: 1,1,1-Trideuteriobutane
Substitution: Various substituted butan-2-ol derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties but a shorter carbon chain.
1,1,1-Trideuteriobutan-1-ol: A positional isomer with the deuterium atoms at different positions.
1,1,1-Trideuteriopentanol: A deuterated alcohol with a longer carbon chain.
Uniqueness
sec-Butanol-1,1,1-d3 is unique due to its specific isotopic substitution pattern, which provides distinct spectroscopic signatures and reaction kinetics. This makes it particularly valuable in studies requiring precise isotopic labeling and tracing.
特性
IUPAC Name |
1,1,1-trideuteriobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
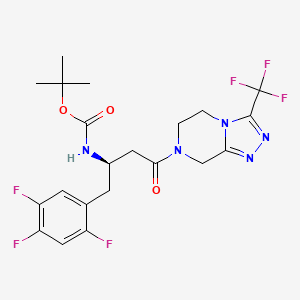

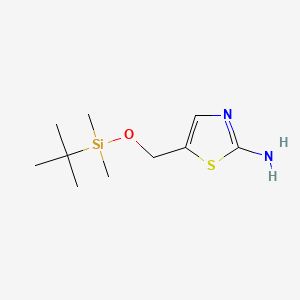
![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)
![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
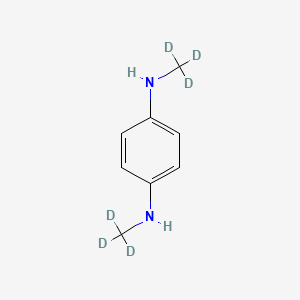
![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

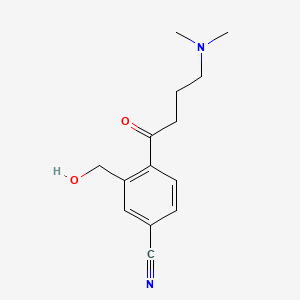
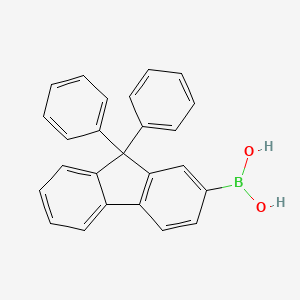
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
